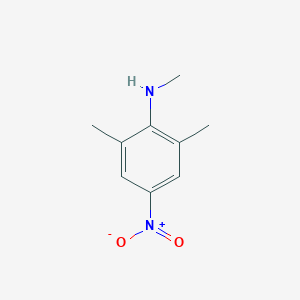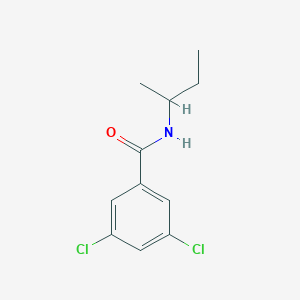
N,2,6-trimethyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,6-trimethyl-4-nitroaniline (TMA) is a chemical compound that belongs to the class of nitroanilines. It is widely used in scientific research due to its unique properties. TMA has been shown to possess significant anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of N,2,6-trimethyl-4-nitroaniline is not fully understood. However, it is believed that N,2,6-trimethyl-4-nitroaniline works by inhibiting various signaling pathways that are involved in cancer cell growth and inflammation. N,2,6-trimethyl-4-nitroaniline has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in cancer cell growth and invasion.
Biochemical and Physiological Effects
N,2,6-trimethyl-4-nitroaniline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the expression of various genes that are involved in cancer cell growth and inflammation. N,2,6-trimethyl-4-nitroaniline has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,2,6-trimethyl-4-nitroaniline has several advantages for lab experiments. It is easy to synthesize and has a high yield. N,2,6-trimethyl-4-nitroaniline is also stable and can be stored for long periods without degradation. However, N,2,6-trimethyl-4-nitroaniline has some limitations for lab experiments. It is highly toxic and can be hazardous to handle. N,2,6-trimethyl-4-nitroaniline also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N,2,6-trimethyl-4-nitroaniline. One direction is to investigate the potential of N,2,6-trimethyl-4-nitroaniline as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the mechanism of action of N,2,6-trimethyl-4-nitroaniline and identify the signaling pathways that are involved in its anti-cancer and anti-inflammatory properties. Additionally, the development of new methods for the synthesis of N,2,6-trimethyl-4-nitroaniline and its derivatives could lead to the discovery of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
N,2,6-trimethyl-4-nitroaniline can be synthesized using a variety of methods, including the reaction of 4-nitro-2,6-dimethylaniline with nitric acid in the presence of sulfuric acid. Another method involves the reaction of 4-nitro-2,6-dimethylaniline with nitrosonium tetrafluoroborate in the presence of acetic acid. The yield of N,2,6-trimethyl-4-nitroaniline obtained using these methods is usually around 70-80%.
Aplicaciones Científicas De Investigación
N,2,6-trimethyl-4-nitroaniline has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. N,2,6-trimethyl-4-nitroaniline works by inducing apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the expression of various genes that are involved in cancer cell growth and proliferation.
N,2,6-trimethyl-4-nitroaniline has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. N,2,6-trimethyl-4-nitroaniline has also been shown to reduce the severity of inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
Nombre del producto |
N,2,6-trimethyl-4-nitroaniline |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
N,2,6-trimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-8(11(12)13)5-7(2)9(6)10-3/h4-5,10H,1-3H3 |
Clave InChI |
OJZSIHMWQJMHFS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC)C)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC(=C1NC)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)




![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)



![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)